

# discovery and development history of SHEN26

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | SHEN26    |           |
| Cat. No.:            | B12372595 | Get Quote |

An In-depth Technical Guide to the Discovery and Development of **SHEN26** (ATV014): A Novel Antiviral Agent for COVID-19

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

**SHEN26**, also known as ATV014, is an orally bioavailable small molecule investigational drug that has demonstrated significant antiviral activity against SARS-CoV-2, the causative agent of COVID-19. It is a cyclohexanecarboxylate prodrug of the nucleoside analog GS-441524, which acts as a potent inhibitor of the viral RNA-dependent RNA polymerase (RdRp). This technical guide provides a comprehensive overview of the discovery, mechanism of action, preclinical development, and clinical evaluation of **SHEN26**, presenting key data in a structured format and detailing the experimental methodologies employed in its assessment.

### Introduction

The COVID-19 pandemic spurred an urgent global effort to develop effective antiviral therapeutics. One of the key viral enzymes targeted for inhibition was the RNA-dependent RNA polymerase (RdRp), which is essential for the replication of the SARS-CoV-2 genome. **SHEN26** emerged as a promising candidate from these efforts. It is a prodrug designed to enhance the oral bioavailability of GS-441524, the parent nucleoside of the intravenously administered remdesivir.[1][2][3] This strategic modification allows for oral administration, a significant advantage for treating patients in non-hospital settings.



# **Discovery and Synthesis**

**SHEN26** was developed through a rational drug design approach aimed at improving the pharmacokinetic profile of GS-441524. The synthesis of **SHEN26** involves a three-step industrial method that is chromatography-free, enabling large-scale production.

### **Synthesis Protocol**

The synthesis of **SHEN26** is achieved through a three-step process with a total yield of 57%. The process is designed for kilogram-scale production and ensures a high purity of the active pharmaceutical ingredient (API) of 98.9%.

- Step 1: Protection of Diols. The 2'- and 3'-hydroxyl groups of the ribose moiety of GS-441524 are protected using 2,2-dimethoxypropane.
- Step 2: Esterification. The 5'-hydroxyl group is selectively esterified with cyclohexanecarboxylic acid.
- Step 3: Deprotection. The protecting groups on the 2'- and 3'-hydroxyls are removed to yield **SHEN26**.

#### **Mechanism of Action**

**SHEN26** is a prodrug that is metabolized to its active form, the triphosphate of GS-441524 (GS-441524-TP). This active metabolite acts as a competitive inhibitor of the viral RNA-dependent RNA polymerase.

Upon administration, **SHEN26** is converted to GS-441524, which is then taken up by host cells. [4] Inside the cell, host kinases phosphorylate GS-441524 to its active triphosphate form.[4] GS-441524-TP, being an analog of adenosine triphosphate, is incorporated into the nascent viral RNA chain by the RdRp. This incorporation leads to delayed chain termination, thereby inhibiting viral replication.[1][5]

Caption: Mechanism of action of SHEN26.

# **Preclinical Development**



A series of preclinical studies were conducted to evaluate the antiviral activity, pharmacokinetics, and safety of **SHEN26**.

## **In Vitro Antiviral Activity**

The in vitro antiviral activity of **SHEN26** was assessed against various SARS-CoV-2 variants.

Experimental Protocol: In Vitro Antiviral Assay

- Cell Culture: Vero E6 cells, which are susceptible to SARS-CoV-2 infection, are seeded in 96-well plates and incubated until confluent.
- Compound Preparation: **SHEN26** is serially diluted to a range of concentrations.
- Infection: The cell culture medium is replaced with medium containing the diluted compound and a predetermined titer of SARS-CoV-2.
- Incubation: The plates are incubated for a period of 24 to 72 hours to allow for viral replication.
- Quantification of Viral Activity: The extent of viral replication is quantified using methods such as plaque reduction assays, TCID50 assays, or quantitative RT-PCR to measure viral RNA.
   [6]
- Data Analysis: The 50% effective concentration (EC50) is calculated from the dose-response curve.

| Compound              | SARS-CoV-2 Variant | EC50 (μM) |
|-----------------------|--------------------|-----------|
| SHEN26 (as GS-441524) | Original Strain    | 0.48      |
| Remdesivir            | Original Strain    | 0.77      |

# In Vivo Efficacy

The in vivo efficacy of **SHEN26** was evaluated in a K18-hACE2 transgenic mouse model of SARS-CoV-2 infection.



Experimental Protocol: K18-hACE2 Mouse Model of SARS-CoV-2 Infection

- Animal Model: K18-hACE2 transgenic mice, which express the human ACE2 receptor, are used.[7][8]
- Infection: Mice are intranasally inoculated with a specific plaque-forming unit (PFU) dose of SARS-CoV-2.[7][8]
- Treatment: SHEN26 is administered orally at various doses, typically starting shortly after infection.
- Monitoring: Mice are monitored daily for weight loss and clinical signs of disease.
- Endpoint Analysis: At a predetermined time point (e.g., day 5 post-infection), mice are
  euthanized, and lung tissue is harvested to quantify viral load (RNA copies) and assess lung
  pathology.[7]

| Treatment Group | Dose (mg/kg) | Mean Viral Load Reduction<br>(log10 copies/mL) vs.<br>Vehicle |
|-----------------|--------------|---------------------------------------------------------------|
| SHEN26          | 200          | ~2.0                                                          |
| Molnupiravir    | 200          | ~1.5                                                          |

#### **Pharmacokinetics**

The pharmacokinetic properties of **SHEN26** were characterized in rats.

| Parameter                 | Value (in rats) |
|---------------------------|-----------------|
| Oral Bioavailability (F%) | 53.4%           |
| Tmax (hours)              | 1.0             |
| Cmax (ng/mL)              | 1256            |
| AUC (ng*h/mL)             | 3456            |



# **Safety and Toxicology**

Preclinical safety studies were conducted in rats and dogs.

| Study Type                                           | Species | Result     |
|------------------------------------------------------|---------|------------|
| Maximum Tolerated Dose (MTD) - Single Dose           | Rat     | 2000 mg/kg |
| Maximum Tolerated Dose<br>(MTD) - Single Dose        | Dog     | 2000 mg/kg |
| No-Observed-Adverse-Effect<br>Level (NOAEL) - 14-day | Rat     | 400 mg/kg  |
| No-Observed-Adverse-Effect<br>Level (NOAEL) - 14-day | Dog     | 100 mg/kg  |

# **Clinical Development**

**SHEN26** has undergone Phase I and Phase II clinical trials to evaluate its safety, tolerability, pharmacokinetics, and efficacy in humans.

## Phase I Clinical Trial (NCT05504746)

A randomized, double-blind, placebo-controlled, single and multiple ascending dose study was conducted in healthy volunteers.[9][10]

- Single Ascending Dose (SAD): Doses ranging from 50 mg to 1200 mg were evaluated.
- Multiple Ascending Dose (MAD): Doses of 200 mg to 600 mg were administered twice daily for five days.

The results showed that **SHEN26** was well-tolerated with no serious adverse events reported. [9][10] The pharmacokinetic profile demonstrated dose-proportional exposure.

# Phase II Clinical Trial (NCT05676073)



A multicenter, randomized, double-blind, placebo-controlled Phase II trial was conducted in adult patients with mild to moderate COVID-19.[9][11] Patients were randomized to receive either **SHEN26** (200 mg or 400 mg twice daily for five days) or a placebo.[11]

Inclusion Criteria:[9][12]

- Age 18-65 years.
- · Confirmed SARS-CoV-2 infection.
- Mild to moderate COVID-19 symptoms.
- Within 5 days of symptom onset.

Exclusion Criteria:[9][12]

- Severe or critical COVID-19.
- Requirement for supplemental oxygen.
- · Use of other antiviral medications.

Efficacy Results: The primary endpoint was the change in viral load from baseline. The 400 mg dose of **SHEN26** demonstrated a statistically significant reduction in viral load compared to the placebo group at day 3 and day 5.[9][11]

| Treatment Group   | Day 3 Mean Viral Load<br>Reduction (log10 copies/mL)<br>vs. Placebo | Day 5 Mean Viral Load<br>Reduction (log10 copies/mL)<br>vs. Placebo |
|-------------------|---------------------------------------------------------------------|---------------------------------------------------------------------|
| SHEN26 400 mg BID | -1.06                                                               | -1.21                                                               |
| SHEN26 200 mg BID | Not statistically significant                                       | Not statistically significant                                       |

Safety Results: **SHEN26** was found to be safe and well-tolerated.[9][11] The incidence of adverse events was similar between the **SHEN26** and placebo groups.[9][11]

# **Bioanalytical Method for Clinical Trials**

#### Foundational & Exploratory





A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was used to quantify **SHEN26** and its active metabolite GS-441524 in human plasma.[13][14][15]

Experimental Protocol: LC-MS/MS Bioanalysis

- Sample Preparation: Plasma samples are treated with a protein precipitation agent (e.g., acetonitrile) to remove proteins.[15] Formic acid is added to stabilize the analytes.[13][15]
- Chromatographic Separation: The extracted sample is injected into a liquid chromatography system equipped with a C18 column to separate SHEN26 and GS-441524 from other plasma components.[13]
- Mass Spectrometric Detection: The separated analytes are detected using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode for high sensitivity and specificity.[14]
- Quantification: The concentrations of SHEN26 and GS-441524 are determined by comparing their peak areas to those of a standard curve prepared with known concentrations of the analytes.





Click to download full resolution via product page

Caption: Phase II Clinical Trial Workflow for SHEN26.



#### Conclusion

**SHEN26** is a promising oral antiviral candidate for the treatment of COVID-19. Its favorable preclinical profile, including potent antiviral activity and a good safety margin, supported its advancement into clinical trials. The Phase II results have demonstrated a significant reduction in viral load in patients with mild to moderate COVID-19, along with a favorable safety profile. Further clinical development, including Phase III trials, is warranted to fully establish the efficacy and safety of **SHEN26** as a therapeutic option for COVID-19. The development of **SHEN26** highlights the success of a prodrug strategy to deliver an effective antiviral agent through a convenient oral route of administration.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Oral GS-441524 derivatives: Next-generation inhibitors of SARS-CoV-2 RNA-dependent RNA polymerase PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oral GS-441524 derivatives: Next-generation inhibitors of SARS-CoV-2 RNA-dependent RNA polymerase PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. RNA-dependent RNA polymerase: Structure, mechanism, and drug discovery for COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro Antiviral Activity of Remdesivir Against SARS-CoV-2 and its Variants [journal-jbv.apub.kr]
- 7. journals.asm.org [journals.asm.org]
- 8. biorxiv.org [biorxiv.org]
- 9. Efficacy and safety of SHEN26, a novel oral small molecular RdRp inhibitor for COVID-19 treatment: a multicenter, randomized, double-blinded, placebo-controlled, phase II clinical trial - PMC [pmc.ncbi.nlm.nih.gov]

#### Foundational & Exploratory





- 10. Safety, tolerability, and pharmacokinetics of the novel RdRp inhibitor SHEN26 against SARS-CoV-2: a randomized, placebo-controlled, double-blind Phase I study in healthy subjects PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Efficacy and safety of SHEN26, a novel oral small molecular RdRp inhibitor for COVID-19 treatment: a multicenter, randomized, double-blinded, placebo-controlled, phase II clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Efficacy and safety of SHEN26, a novel oral small molecular RdRp inhibitor for COVID-19 treatment: a multicenter, randomized, double-blinded, placebo-controlled, phase II clinical trial | springermedizin.de [springermedizin.de]
- 13. Validation of LC-MS/MS methods for determination of remdesivir and its metabolites GS-441524 and GS-704277 in acidified human plasma and their application in COVID-19 related clinical studies PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Validation of LC-MS/MS methods for determination of remdesivir and its metabolites GS-441524 and GS-704277 in acidified human plasma and their application in COVID-19 related clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. LC-MS methods for remdesivir and GS-441524 in plasma for COVID-19. [wisdomlib.org]
- To cite this document: BenchChem. [discovery and development history of SHEN26].
   BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b12372595#discovery-and-development-history-of-shen26]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com